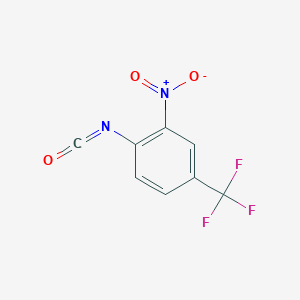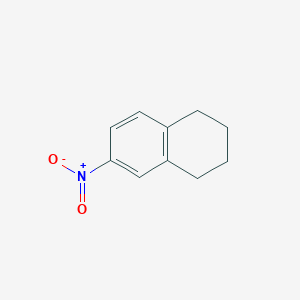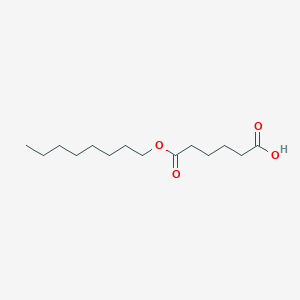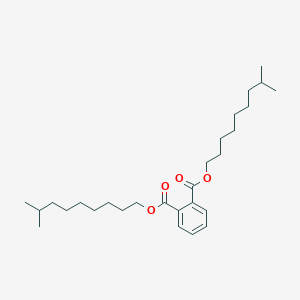
Dipotassium hexafluorostannate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium hexafluorostannate(2-) is an inorganic compound with the chemical formula K2SnF6. It is a white crystalline solid that is soluble in water and has a wide range of applications in scientific research. This compound is commonly used as a source of fluoride ions and tin ions in various chemical reactions.
Wirkmechanismus
The mechanism of action of dipotassium hexafluorostannate(2-) is not well understood. However, it is believed that the compound releases fluoride ions and tin ions when dissolved in water. These ions can then interact with other molecules and ions in the solution, leading to various chemical reactions.
Biochemische Und Physiologische Effekte
Dipotassium hexafluorostannate(2-) has no known biochemical or physiological effects on humans or animals. However, fluoride ions can be toxic at high concentrations and can cause dental fluorosis and skeletal fluorosis. Therefore, it is important to handle this compound with care and follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
Dipotassium hexafluorostannate(2-) is a useful compound for various lab experiments due to its ability to release fluoride ions and tin ions. It is also relatively easy to synthesize and purify. However, the compound can be difficult to handle due to its toxicity and reactivity with other chemicals.
Zukünftige Richtungen
There are several future directions for research on dipotassium hexafluorostannate(2-). One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of this compound in the synthesis of new fluoride compounds with unique properties and applications. Additionally, further research is needed to understand the mechanism of action of dipotassium hexafluorostannate(2-) and its potential applications in various fields of science.
Synthesemethoden
The synthesis of dipotassium hexafluorostannate(2-) can be achieved by reacting potassium fluoride (KF) with tin(II) fluoride (SnF2) in an aqueous solution. The reaction can be represented as follows:
SnF2 + 2KF → K2SnF6
The reaction is exothermic and occurs at room temperature. The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Dipotassium hexafluorostannate(2-) has a wide range of applications in scientific research. It is commonly used as a source of fluoride ions and tin ions in various chemical reactions. It is also used as a precursor for the synthesis of other fluoride compounds.
Eigenschaften
CAS-Nummer |
16893-93-9 |
|---|---|
Produktname |
Dipotassium hexafluorostannate(2-) |
Molekularformel |
F6K2Sn |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
dipotassium;tin(4+);hexafluoride |
InChI |
InChI=1S/6FH.2K.Sn/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI-Schlüssel |
GLZWPQHSSWGQOA-UHFFFAOYSA-H |
SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Sn+4] |
Kanonische SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Sn+4] |
Andere CAS-Nummern |
16893-93-9 |
Synonyme |
dipotassium hexafluorostannate(2-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




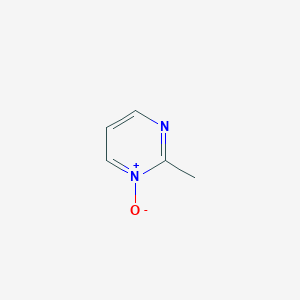
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
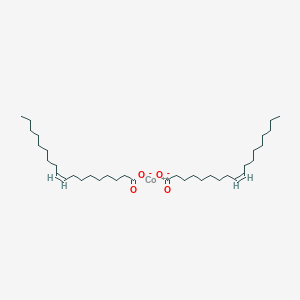

![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)

